molecular formula C16H19NO3 B12550936 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester CAS No. 832131-53-0

4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester

Cat. No.: B12550936
CAS No.: 832131-53-0
M. Wt: 273.33 g/mol
InChI Key: CQGWQIPPZCRAOK-UHFFFAOYSA-N
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Description

4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . This compound is known for its unique structure, which includes a pentynoic acid backbone, a benzoylamino group, and a tert-butyl ester group. It is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reducing agent used.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms involving alkynes and amides.

Biology:

  • Investigated for its potential as a biochemical probe due to its reactive alkyne group, which can be used in click chemistry for labeling biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors or as a precursor for drug synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester involves its reactive functional groups. The alkyne group can participate in cycloaddition reactions, forming stable adducts with various biomolecules. The benzoylamino group can interact with enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester: Similar structure but with an alkene instead of an alkyne group.

    4-Pentynoic acid, 2-(benzoylamino)-, methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

Uniqueness:

  • The presence of the alkyne group in 4-Pentynoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester makes it more reactive in cycloaddition reactions compared to its alkene counterpart.
  • The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and stability compared to the methyl ester analog.

Properties

CAS No.

832131-53-0

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl 2-benzamidopent-4-ynoate

InChI

InChI=1S/C16H19NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h1,6-8,10-11,13H,9H2,2-4H3,(H,17,18)

InChI Key

CQGWQIPPZCRAOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC#C)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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